molecular formula C23H20ClN3O2S2 B306046 N-(3-chlorophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B306046
M. Wt: 470 g/mol
InChI Key: QDSVZZXRSXEZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, also known as compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a valuable tool for researchers in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide X is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to induce apoptosis in cancer cells. These effects make it a valuable tool for researchers studying various diseases and conditions.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for use in lab experiments. It is a synthetic N-(3-chlorophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, which means that it can be easily synthesized in large quantities and with high purity. It has also been extensively studied, which means that its properties and effects are well understood. However, there are also limitations to its use. For example, it may not be suitable for use in certain experiments due to its specific properties and effects.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide X. One direction is to investigate its potential use in the treatment of various diseases, such as cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of new drugs with similar properties. Additionally, future research could focus on optimizing the synthesis of N-(3-chlorophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide X to improve its yield and purity.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide X involves several steps, including the reaction of 3-chlorobenzoyl chloride with 2-mercaptoacetic acid to form 3-chlorobenzoylthioacetic acid. This intermediate is then reacted with 5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol to form N-(3-chlorophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide X. The synthesis of N-(3-chlorophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide X has been optimized to ensure high yields and purity.

Scientific Research Applications

Compound X has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. These properties make it a valuable tool for researchers studying various diseases and conditions.

properties

Product Name

N-(3-chlorophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Molecular Formula

C23H20ClN3O2S2

Molecular Weight

470 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[5,6-dimethyl-3-(3-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H20ClN3O2S2/c1-13-6-4-9-18(10-13)27-22(29)20-14(2)15(3)31-21(20)26-23(27)30-12-19(28)25-17-8-5-7-16(24)11-17/h4-11H,12H2,1-3H3,(H,25,28)

InChI Key

QDSVZZXRSXEZBG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=CC=C4)Cl)SC(=C3C)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=CC=C4)Cl)SC(=C3C)C

Origin of Product

United States

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